5-Chloro-6-methoxyisoindoline
Overview
Description
5-Chloro-6-methoxyisoindoline is a chemical compound belonging to the class of isoindolines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a chlorine atom at the fifth position and a methoxy group at the sixth position on the isoindoline ring. Isoindolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxyisoindoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroanisole and an appropriate amine.
Reduction: The nitro group of 5-chloro-2-nitroanisole is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting amine undergoes cyclization to form the isoindoline ring. This step often involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-methoxyisoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Substitution: The chlorine atom at the fifth position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-6-methoxyisoindoline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxyisoindoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
5-Chloro-2-methoxyisoindoline: Similar structure but with a different substitution pattern.
6-Chloro-5-methoxyisoindoline: Chlorine and methoxy groups are interchanged.
5-Bromo-6-methoxyisoindoline: Bromine atom replaces the chlorine atom.
Uniqueness: 5-Chloro-6-methoxyisoindoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and methoxy groups on the isoindoline ring can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
5-chloro-6-methoxy-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H10ClNO/c1-12-9-3-7-5-11-4-6(7)2-8(9)10/h2-3,11H,4-5H2,1H3 |
InChI Key |
RDARSPVKHUUPJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CNCC2=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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